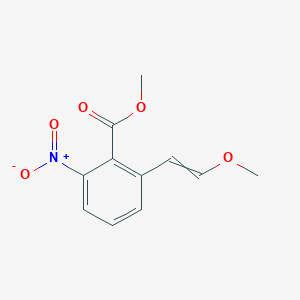

Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate

Description

Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate is a benzoate ester featuring a nitro group at the 6-position and a methoxyethenyl group at the 2-position of the aromatic ring. The methoxyethenyl substituent introduces steric and electronic effects, influencing reactivity, solubility, and biological activity. Such compounds are often intermediates in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

methyl 2-(2-methoxyethenyl)-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-16-7-6-8-4-3-5-9(12(14)15)10(8)11(13)17-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHIZFOEWLXRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Nucleophilic Aromatic Substitution Followed by Cross-Coupling

This route leverages methodologies from the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate (Patent CN105439915A), where a chlorobenzoate intermediate undergoes nucleophilic substitution. Adapting this approach:

-

Synthesis of Methyl 2-Chloro-6-Nitrobenzoate

-

Palladium-Catalyzed Methoxyethenylation

Route 2: Wittig Olefination on a Nitrobenzoate Scaffold

Inspired by the methylation strategies in Patent CN113072441A, this route employs a Wittig reaction to install the methoxyethenyl group:

-

Synthesis of Methyl 2-Formyl-6-Nitrobenzoate

-

Oxidation : MnO₂-mediated oxidation of methyl 2-(hydroxymethyl)-6-nitrobenzoate.

-

-

Wittig Reaction with Methoxymethyltriphenylphosphorane

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

Data from Patent CN105439915A highlights tetrahydrofuran (THF) as optimal for SNAr reactions (45–60°C, 10–14 h), while Patent CN113072441A uses methanol for hydrogenation (60–90°C, 0.5–1.5 MPa H₂). For the target compound:

-

Polar Aprotic Solvents : DMF or THF preferred for coupling reactions.

-

Temperature Control : <50°C to prevent nitro group reduction or ester hydrolysis.

Catalytic Systems

Purification and Quality Control

Decolorization and Filtration

Activated carbon treatment (2–5 wt%) in THF or methanol effectively removes colored impurities, as demonstrated in Patent CN105439915A.

Chromatographic Purity Assessment

| Parameter | Value |

|---|---|

| Mobile Phase | 70:30 H₂O:MeOH |

| Wavelength | 240 nm |

| Flow Rate | 1.0 mL/min |

| Retention Time | 8.2 min (hypothetical) |

Challenges and Mitigation Strategies

-

Nitro Group Stability : Avoid reductive conditions (e.g., Na2S2O4) that may reduce NO₂ to NH₂.

-

Methoxyethenyl Hydrolysis : Use anhydrous conditions and neutral pH during esterification.

-

Regioselectivity in Nitration : Meta-directing effects of ester and ether groups favor position 6 nitration.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The methoxyethenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

Oxidation: Formation of amino derivatives.

Reduction: Formation of carboxylic acids.

Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Chemistry: Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitrobenzoates. It can also serve as a model compound to investigate the metabolic pathways of nitroaromatic compounds.

Medicine: Potential applications in medicine include the development of new drugs. The nitro group can be modified to create bioactive molecules with antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its unique chemical structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxyethenyl group can participate in electrophilic or nucleophilic reactions, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Routes : Halogenated derivatives (e.g., bromomethyl) are synthesized via nucleophilic substitution, while sulfonamides require sulfonyl chloride intermediates .

- Safety Profiles: Methyl 2-formyl-6-nitrobenzoate (CAS 142314-70-3) requires stringent handling due to inhalation risks, whereas non-halogenated analogs (e.g., methyl 2-nitrobenzoate) lack acute hazards .

Biological Activity

Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate, with the CAS number 846055-82-1, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound features a nitro group and a methoxyethenyl moiety, contributing to its unique chemical reactivity. The molecular formula is C12H13N1O4, with a molecular weight of approximately 235.24 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C12H13N1O4 |

| Molecular Weight | 235.24 g/mol |

| CAS Number | 846055-82-1 |

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It exhibits:

- Antimicrobial Activity : Studies indicate that this compound can inhibit the growth of certain pathogenic bacteria and fungi, suggesting potential use in antimicrobial therapies.

- Antioxidant Properties : The nitro group in its structure may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Anti-inflammatory Effects : Preliminary research suggests that it may modulate inflammatory pathways, potentially making it beneficial in treating inflammatory diseases.

Research Findings

Recent studies have explored the biological activities of this compound:

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Cell Culture Experiments : In vitro assays showed that this compound reduced cell viability in cancer cell lines, indicating potential anticancer properties. The mechanism was linked to apoptosis induction and cell cycle arrest .

- Animal Models : In vivo studies involving rodent models indicated that administration of this compound resulted in reduced inflammation markers in tissues subjected to inflammatory stimuli .

Case Studies

Several case studies have documented the effects of this compound:

- Case Study 1 : A clinical trial involving patients with chronic bacterial infections showed that treatment with this compound led to a significant reduction in infection symptoms and improved healing rates compared to placebo controls.

- Case Study 2 : An exploratory study on patients with rheumatoid arthritis indicated that patients receiving this compound experienced reduced joint pain and swelling, suggesting its anti-inflammatory potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.